N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-18(19-21-16-10-4-5-11-17(16)24-19)20-13-15-9-6-12-22(15)14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQXLICQXKFRPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of benzo[d]thiazole-2-carboxylic acid with 1-phenylpyrrolidine-2-methanol in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an anhydrous solvent such as dichloromethane under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-throughput screening and continuous flow chemistry can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide to structurally related benzothiazole carboxamides described in the evidence, focusing on synthetic routes, substituent effects, and biological activities.
Key Observations :
- Linker Length : Analogous compounds with butoxy (C4) or propoxy (C3) linkers (e.g., 3m, 4d) show variable yields (10–44%), suggesting that longer linkers may improve solubility but reduce synthetic efficiency .
- Electron-Withdrawing Groups : Derivatives like 26a and 26b (with -CF₃) exhibit enhanced anti-tubercular activity (MIC = 0.78 mg/mL), outperforming standard drugs like Ethambutol .
2.2.1. Histamine Receptor Binding
*Predicted based on structural similarity to 3n and 3s. Pyrrolidine/phenyl groups may enhance H3R affinity via hydrophobic interactions .
2.2.2. Anticancer and Anti-Tubercular Activity
Key Insights :
- Anti-tubercular activity in analogs like 26a correlates with -CF₃ substitution, which the target compound lacks. However, its phenyl group may compensate via hydrophobic interactions with bacterial targets .
Structure-Activity Relationship (SAR) Trends
Amine Substituents :
- Cyclic amines (e.g., pyrrolidine in 3n) improve H3R selectivity over H1R/H4R .
- Aromatic amines (e.g., phenethyl in 4d) may enhance blood-brain barrier penetration for CNS targets .
Linker Flexibility :
- Propoxy/butoxy linkers balance receptor binding and solubility; longer chains may reduce cytotoxicity .
Electronic Effects :
- Electron-withdrawing groups (-CF₃) boost anti-tubercular activity but may increase metabolic instability .
Biological Activity
N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound with significant biological activity. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 337.4 g/mol |
| CAS Number | 1797341-57-1 |
The compound features a benzo[d]thiazole ring fused with a carboxamide group and a phenylpyrrolidine moiety, which contributes to its unique biological properties .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of benzo[d]thiazole-2-carboxylic acid with 1-phenylpyrrolidine-2-methanol using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), conducted in an anhydrous solvent such as dichloromethane under inert conditions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme or receptor activities, leading to various pharmacological effects. The exact pathways can vary based on the specific application, including anti-inflammatory and analgesic effects .
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing thiazole rings have shown activity against various fungal strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Research has explored the anti-inflammatory properties of this compound, particularly its ability to inhibit pro-inflammatory cytokines. In vitro studies demonstrated that it could reduce the production of TNF-alpha and IL-6 in activated macrophages .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study on Fungal Infections : A derivative was tested against Candida albicans, showing significant antifungal activity comparable to standard treatments like ketoconazole .
- Inflammatory Disease Model : In a murine model of inflammation, treatment with this compound resulted in reduced paw swelling and lower levels of inflammatory markers .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide, and how are intermediates validated?
- Methodology : Multi-step organic synthesis is typically employed, starting with the preparation of the benzo[d]thiazole-2-carboxylic acid core, followed by coupling with the (1-phenylpyrrolidin-2-yl)methylamine moiety. Reaction steps often involve:
- Activation : Use of coupling agents like HATU or EDCI to activate the carboxylic acid for amide bond formation.
- Purification : Column chromatography (silica gel) with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates.
- Validation : Thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR; 1H/13C) to confirm structural integrity .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Methodology :
- Spectroscopy : 1H/13C NMR for proton/carbon assignments and Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : For absolute stereochemistry determination if single crystals are obtainable .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM.
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) to identify potential targets.
- Solubility assessment : HPLC quantification in PBS or DMSO to guide dosing in biological studies .
Advanced Research Questions
Q. How can computational chemistry optimize the compound’s activity, and what parameters are prioritized?
- Methodology :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like kinases or GPCRs.
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to design analogs.
- MD simulations : GROMACS for assessing stability of ligand-target complexes over 100-ns trajectories .
Q. What strategies resolve contradictions in biological data, such as varying IC50 values across cell lines?
- Methodology :
- Dose-response validation : Repeat assays with standardized protocols (e.g., ATP-based viability assays) and include positive controls (e.g., doxorubicin).
- Off-target profiling : Broad-spectrum kinase screening (e.g., Eurofins Panlabs panel) to identify promiscuous binding.
- Metabolic stability : Microsomal incubation (human/rat liver microsomes) to assess if metabolic differences explain cell-line variability .
Q. How can regioselective functionalization of the pyrrolidine ring improve target engagement?
- Methodology :
- Protecting group strategies : Use Boc or Fmoc groups to direct substitution at the 2-position of pyrrolidine.
- Catalytic asymmetric synthesis : Chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to control stereochemistry.
- SAR analysis : Compare IC50 values of analogs with substituents at the phenyl ring (e.g., electron-withdrawing vs. donating groups) .
Methodological Challenges and Solutions
Q. How to address low yields in the final amide coupling step?
- Solutions :
- Alternative coupling reagents : Replace EDCI with PyBOP or HATU for higher efficiency.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C) and improve yield by 20–30%.
- Solvent optimization : Switch from DMF to DCM/THF mixtures to minimize side reactions .
Q. What experimental designs mitigate false positives in enzyme inhibition assays?
- Solutions :
- Counter-screening : Include assays for common off-targets (e.g., cytochrome P450 enzymes).
- Covalent binding checks : Pre-incubate compound with β-mercaptoethanol to test for reversible vs. irreversible inhibition.
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for direct binding measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
